molecular formula C152H253N51O44S4 B12650164 (Tyr0)-BNP-32 (human)

(Tyr0)-BNP-32 (human)

Cat. No.: B12650164
M. Wt: 3627.2 g/mol
InChI Key: IMHCBZVHTQQQAD-LLJBDWMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Tyr0)-BNP-32 (human) is a synthetic peptide analog of the human brain natriuretic peptide (BNP). Brain natriuretic peptide is a hormone produced by the heart and is involved in the regulation of blood pressure and fluid balance. The synthetic analog (Tyr0)-BNP-32 is used in various research and clinical applications to study the physiological and pharmacological effects of BNP.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tyr0)-BNP-32 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of (Tyr0)-BNP-32 involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Tyr0)-BNP-32 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.

Scientific Research Applications

(Tyr0)-BNP-32 has several scientific research applications, including:

    Cardiovascular Research: Studying the effects of BNP on heart function, blood pressure regulation, and fluid balance.

    Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of BNP analogs.

    Biochemistry: Understanding the structure-activity relationships of BNP and its analogs.

    Clinical Research: Developing diagnostic and therapeutic applications for heart failure and other cardiovascular diseases.

Mechanism of Action

(Tyr0)-BNP-32 exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation, natriuresis, and diuresis. The molecular targets include NPR-A and NPR-B receptors, which are involved in the regulation of blood pressure and fluid balance.

Comparison with Similar Compounds

Similar Compounds

    Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family with similar physiological effects.

    C-type Natriuretic Peptide (CNP): A natriuretic peptide with distinct receptor specificity and physiological roles.

    Urodilatin: A renal-specific form of ANP with similar effects on natriuresis and diuresis.

Uniqueness

(Tyr0)-BNP-32 is unique due to its specific amino acid sequence and modifications, which confer distinct pharmacological properties. It is particularly useful in research settings for studying the detailed mechanisms of BNP action and developing new therapeutic strategies for cardiovascular diseases.

Properties

Molecular Formula

C152H253N51O44S4

Molecular Weight

3627.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C152H253N51O44S4/c1-13-81(10)120-146(244)198-106(72-208)140(238)197-105(71-207)139(237)196-104(70-206)138(236)195-103(69-205)126(224)175-64-113(213)178-97(56-77(2)3)123(221)172-66-115(215)180-108(141(239)186-90(32-19-22-48-155)133(231)200-119(80(8)9)145(243)193-98(57-78(4)5)136(234)184-91(34-24-50-168-150(160)161)130(228)183-92(35-25-51-169-151(162)163)131(229)194-101(148(246)247)60-84-62-166-76-176-84)74-250-251-75-109(142(240)191-99(59-82-28-15-14-16-29-82)124(222)173-63-112(212)177-87(33-23-49-167-149(158)159)127(225)182-88(30-17-20-46-153)128(226)187-95(44-54-248-11)132(230)192-100(61-117(217)218)137(235)185-93(134(232)202-120)36-26-52-170-152(164)165)181-116(216)67-174-125(223)102(68-204)179-114(214)65-171-122(220)94(42-43-111(157)211)190-144(242)118(79(6)7)201-135(233)96(45-55-249-12)188-129(227)89(31-18-21-47-154)189-143(241)110-37-27-53-203(110)147(245)107(73-209)199-121(219)86(156)58-83-38-40-85(210)41-39-83/h14-16,28-29,38-41,62,76-81,86-110,118-120,204-210H,13,17-27,30-37,42-61,63-75,153-156H2,1-12H3,(H2,157,211)(H,166,176)(H,171,220)(H,172,221)(H,173,222)(H,174,223)(H,175,224)(H,177,212)(H,178,213)(H,179,214)(H,180,215)(H,181,216)(H,182,225)(H,183,228)(H,184,234)(H,185,235)(H,186,239)(H,187,226)(H,188,227)(H,189,241)(H,190,242)(H,191,240)(H,192,230)(H,193,243)(H,194,229)(H,195,236)(H,196,237)(H,197,238)(H,198,244)(H,199,219)(H,200,231)(H,201,233)(H,202,232)(H,217,218)(H,246,247)(H4,158,159,167)(H4,160,161,168)(H4,162,163,169)(H4,164,165,170)/t81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-/m0/s1

InChI Key

IMHCBZVHTQQQAD-LLJBDWMFSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO

Origin of Product

United States

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